molecular formula C18H16BrN3O2S B11349999 N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2,6-dimethylphenoxy)acetamide

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2,6-dimethylphenoxy)acetamide

Cat. No.: B11349999
M. Wt: 418.3 g/mol
InChI Key: MYFTZVRCECJMJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2,6-dimethylphenoxy)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2,6-dimethylphenoxy)acetamide typically involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide to form the intermediate 4-bromophenyl-1,2,4-thiadiazole. This intermediate is then reacted with 2-(2,6-dimethylphenoxy)acetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2,6-dimethylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Studied for its potential anticancer activity, particularly against breast cancer cell lines.

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial lipid biosynthesis. Its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
  • 2-alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles

Uniqueness

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2,6-dimethylphenoxy)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 2,6-dimethylphenoxy group enhances its lipophilicity, potentially improving its cell membrane permeability and bioavailability .

Properties

Molecular Formula

C18H16BrN3O2S

Molecular Weight

418.3 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H16BrN3O2S/c1-11-4-3-5-12(2)16(11)24-10-15(23)20-18-21-17(22-25-18)13-6-8-14(19)9-7-13/h3-9H,10H2,1-2H3,(H,20,21,22,23)

InChI Key

MYFTZVRCECJMJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.